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molecular formula C9H7BrO3 B1267731 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one CAS No. 40288-65-1

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

Cat. No. B1267731
M. Wt: 243.05 g/mol
InChI Key: QBXCVQVFPVXAGS-UHFFFAOYSA-N
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Patent
US06492403B1

Procedure details

To a solution of 2.5 g (15.23 mmol) of 3,4-methylenedioxy acetophenone in 200 mL of anhydrous methanol was added 61 mmol (20 g) of poly(4-vinylpyridinium tribromide), Aldrich Chemical Co., and allowed to reflux for 2.5 h. The solution was filtered and concentrated. 1-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-bromoethan-1-one (1.4 g, 38% yield) was obtained methylene chloride/hexanes as off-white crystals. 1H-NMR (DMSO-d6; 300 MHz) δ 8.2 (s, 1H), 8.07 (s, 1H), 7.61-7.64 (m,2H), 7.01-7.04 (dd, J=1.2 Hz and 7.1 Hz, 1H), 6.09 (s, 2H), 3.86 (s, 3H), 2.75 (s, 3H).
[Compound]
Name
methylene chloride hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1)=[O:3].C=CC1C=C[NH+]=CC=1.[Br-:21].[Br-].[Br-]>CO>[CH2:11]1[O:12][C:6]2[CH:5]=[C:4]([C:2]([CH2:1][Br:21])=[O:3])[CH:9]=[CH:8][C:7]=2[O:10]1 |f:1.2.3.4|

Inputs

Step One
Name
methylene chloride hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(=O)C1=CC2=C(C=C1)OCO2
Name
Quantity
20 g
Type
reactant
Smiles
C=CC1=CC=[NH+]C=C1.[Br-].[Br-].[Br-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C(O1)C=C(C=C2)C(=O)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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